N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine
Description
N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the ortho position of the aromatic ring. This compound belongs to a class of small molecules where the cyclopropane ring and fluorinated aromatic systems are key structural motifs, often associated with enhanced metabolic stability, lipophilicity, and bioactivity in medicinal and agrochemical applications .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOHRAGNISDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine serves as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in developing pharmaceuticals and agrochemicals.
Key Reactions:
- Oxidation: Forms ketones or carboxylic acids.
- Reduction: Produces primary or secondary amines.
- Substitution: Generates substituted aromatic compounds.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Ketones, Carboxylic Acids |
| Reduction | Primary Amines, Secondary Amines |
| Substitution | Substituted Aromatic Compounds |
Biology
This compound has been investigated for its potential biological activities. Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant enzyme inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors .
Medicine
This compound is being explored for therapeutic applications, particularly in drug development. It has shown promise in anti-inflammatory and anticancer activities.
Case Study:
Research indicated that compounds derived from this compound could inhibit the androgen receptor pathway, which is crucial in prostate cancer treatment. These findings suggest potential applications in developing novel therapeutics against androgen-driven cancers .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropanamine moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the combination of a cyclopropanamine core, a benzyl linker, and an ortho-trifluoromethylphenyl group. Key analogues include:
Key Observations :
- Core Modifications : Replacement of the cyclopropanamine with an aniline (as in N-{[3-CF₃-phenyl]methyl}aniline) eliminates the amine’s basicity, altering solubility and reactivity .
- Salt Forms : The hydrochloride salt of the furan-containing analogue (SY175928) likely improves aqueous solubility compared to the free base form of the target compound, a critical factor in drug formulation .
Biological Activity
N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and membrane permeability. The cyclopropanamine moiety contributes to its interaction with various biological targets, including enzymes and receptors.
- Molecular Formula : C12H12F3N
- Molecular Weight : 251.23 g/mol
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular penetration and enhancing binding affinity to target proteins. This compound has been shown to modulate enzyme activity through:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : The compound interacts with various receptors, potentially influencing signaling pathways involved in cellular functions.
Enzyme Inhibition
This compound has been investigated for its role in enzyme inhibition. Research indicates that it can inhibit specific protein kinases, which are crucial for regulating cellular processes such as proliferation and apoptosis.
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A (PKA) | Competitive | 0.5 | |
| Cyclin-dependent Kinase | Non-competitive | 1.2 | |
| Mitogen-activated Protein Kinase | Mixed | 0.8 |
Receptor Binding
The compound shows affinity for various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain management and inflammation.
Case Studies
- Pain Management Study : A study evaluated the efficacy of this compound in a rat model of inflammatory pain. The results indicated significant pain relief compared to the control group, suggesting potential therapeutic applications in pain management.
- Antimycobacterial Activity : In a phenotypic screening against Mycobacterium tuberculosis, the compound demonstrated promising antibacterial activity, leading to further studies on its structure-activity relationship (SAR) and metabolic stability.
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Anticancer Properties : Investigations into its anticancer effects revealed that it could inhibit tumor cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
